molecular formula C13H9ClN2O3S B11485134 6-chloro-4-oxo-N-(1,3-thiazol-2-yl)-2-chromanecarboxamide

6-chloro-4-oxo-N-(1,3-thiazol-2-yl)-2-chromanecarboxamide

Cat. No.: B11485134
M. Wt: 308.74 g/mol
InChI Key: BUQPECZSFYIXNP-UHFFFAOYSA-N
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Description

6-chloro-4-oxo-N-(1,3-thiazol-2-yl)-2-chromanecarboxamide is a synthetic organic compound that belongs to the class of chromanone derivatives. This compound is characterized by the presence of a chromanone core structure, which is a bicyclic system consisting of a benzene ring fused to a dihydropyran ring. The compound also contains a thiazole ring, a chlorine atom, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-oxo-N-(1,3-thiazol-2-yl)-2-chromanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

    Formation of the Chromanone Core: The chromanone core can be synthesized through the cyclization of a suitable phenol derivative with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a suitable thioamide with an α-haloketone or α-haloester.

    Coupling of the Thiazole and Chromanone Cores: The thiazole and chromanone cores can be coupled through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the resulting intermediate with an amine or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-oxo-N-(1,3-thiazol-2-yl)-2-chromanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and methanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-4-oxo-N-(1,3-thiazol-2-yl)-2-chromanecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-N-(1,3-thiazol-2-yl)-2-chromanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-oxo-2-chromanecarboxamide: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity and biological activity.

    4-oxo-N-(1,3-thiazol-2-yl)-2-chromanecarboxamide: Lacks the chlorine atom, which may affect its chemical properties and biological activities.

    6-chloro-4-oxo-2-chromanecarboxylic acid: Lacks the amide group, which can influence its solubility and reactivity.

Uniqueness

6-chloro-4-oxo-N-(1,3-thiazol-2-yl)-2-chromanecarboxamide is unique due to the presence of both the thiazole ring and the chlorine atom, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H9ClN2O3S

Molecular Weight

308.74 g/mol

IUPAC Name

6-chloro-4-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydrochromene-2-carboxamide

InChI

InChI=1S/C13H9ClN2O3S/c14-7-1-2-10-8(5-7)9(17)6-11(19-10)12(18)16-13-15-3-4-20-13/h1-5,11H,6H2,(H,15,16,18)

InChI Key

BUQPECZSFYIXNP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)Cl)C(=O)NC3=NC=CS3

Origin of Product

United States

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